F20 Analog Demonstrates 10- to 50-Fold Superior MIC Against MRSA Compared to Methicillin
The closely related analog F20, a 2,4-disubstituted-6-thiophenyl-pyrimidine, demonstrated a minimum inhibitory concentration (MIC) of 24 µg/mL against multiple methicillin-resistant Staphylococcus aureus (MRSA) strains. This is 10- to 50-fold more potent than methicillin, which showed MIC values ranging from 256 to >1024 µg/mL against the same strains. [1]
| Evidence Dimension | Antibacterial activity against MRSA (MIC) |
|---|---|
| Target Compound Data | MIC = 24 µg/mL (for analog F20 against S. aureus ATCC BAA-41, BAA-1717, BAA-1720, BAA-1747) |
| Comparator Or Baseline | Methicillin: MIC = 256 to >1024 µg/mL against the same MRSA strains. |
| Quantified Difference | F20 is 10.7- to >42.7-fold more potent than methicillin. |
| Conditions | In vitro micro-dilution method following CLSI guidelines. Bacterial strains: MRSA clinical isolates. |
Why This Matters
This level of potency gain against a key drug-resistant pathogen directly translates to a superior starting point for lead optimization, reducing the amount of compound needed and potentially lowering the risk of off-target effects.
- [1] Fang, Z., Li, Y., Zheng, Y., Li, X., Lu, Y.-J., Yan, S.-C., ... Sun, N. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(19), 10739-10744. View Source
